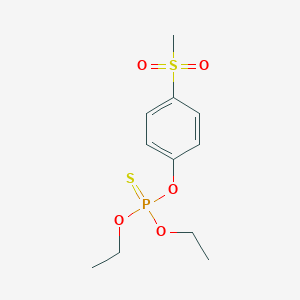

Fensulfothion sulfone

Vue d'ensemble

Description

Fensulfothion sulfone is an organophosphorus compound primarily used as an insecticide. It is a derivative of fensulfothion, which is known for its effectiveness in controlling pests in agricultural settings. This compound is characterized by its high toxicity and ability to inhibit certain enzymes in insects, leading to their death. This compound is typically found as a crystalline solid and is soluble in organic solvents such as ethanol and chloroform.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fensulfothion sulfone is synthesized through the oxidation of fensulfothion. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an organic solvent like acetone or acetonitrile, and the temperature is maintained between 20°C to 30°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. The raw material, fensulfothion, is subjected to oxidation in reactors equipped with temperature and pressure control systems. The oxidizing agents used are often hydrogen peroxide or sodium hypochlorite. The reaction mixture is then purified through distillation and crystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Fensulfothion sulfone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert it into more oxidized forms.

Reduction: It can be reduced back to fensulfothion under specific conditions.

Substitution: The sulfone group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and sodium hypochlorite are commonly used oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Further oxidized derivatives of this compound.

Reduction: Fensulfothion.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Metabolism

Fensulfothion sulfone is formed through the oxidation of fensulfothion and is characterized by its phosphorothioate structure. It exhibits significant biological activity, particularly as an anticholinesterase agent, which is critical in its function as an insecticide. The metabolic pathways of fensulfothion include oxidative and hydrolytic processes, leading to the formation of various metabolites, including this compound .

Agricultural Applications

This compound's primary application lies in agriculture, where it serves as an effective insecticide against a range of pests affecting crops such as rice and fruits. Its systemic action allows it to be absorbed by plants, providing prolonged pest control. Studies have shown that fensulfothion can be applied to plant stems or roots, where it is converted into its sulfone form and other metabolites .

Table 1: Residue Levels in Treated Crops

| Crop | Application Rate (a.i.) | Pre-harvest Interval (days) | Net Residue (ppm) |

|---|---|---|---|

| Bananas | 3.0 - 4.5 g/tree | 1 - 90 | <0.01 - 0.02 |

| Corn | 1.2 - 3.2 kg/ha | 21 - 67 | <0.05 - 0.27 |

| Onions | 0.05 - 0.23 g/m row | 80 - 191 | <0.05 |

| Pineapple | 60 - 200 kg/ha (drench) | 561 - 973 | <... |

This table summarizes residue data from supervised trials conducted on various crops treated with fensulfothion, indicating low levels of residues post-harvest, which is crucial for food safety .

Analytical Methods

The analysis of this compound and its metabolites has been extensively studied using advanced techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This method enables the simultaneous detection of multiple metabolites in various matrices including soil, plant tissues, and food products .

Table 2: Analytical Performance Metrics

| Compound | Limit of Detection (LOD) | Recovery Rate (%) |

|---|---|---|

| Fenthion Sulfone | 0.01 mg/kg | >90 |

| Fenthion Oxon Sulfoxide | 0.01 mg/kg | >90 |

These metrics highlight the sensitivity and efficiency of current analytical methods in detecting this compound and related compounds in environmental samples .

Environmental Impact Studies

Research has indicated that this compound persists in soil and can affect non-target organisms, including beneficial insects and earthworms. Studies conducted on soil samples have shown that fensulfothion residues can remain detectable for extended periods, raising concerns about ecological safety and the potential for bioaccumulation .

Case Study: Residual Toxicity in Soil

A study conducted in Prince Edward Island demonstrated that a single application of fensulfothion resulted in residual toxicity sufficient to control target pests effectively while also raising questions about long-term soil health and microbial activity .

Mécanisme D'action

Fensulfothion sulfone exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, this compound disrupts the transmission of nerve impulses, leading to paralysis and death of the insect. The molecular target is the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine, a neurotransmitter.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fenthion sulfoxide

- Fenthion oxon sulfoxide

- Fensulfothion oxon sulfone

Uniqueness

Fensulfothion sulfone is unique due to its specific structural configuration and high potency as an insecticide. Compared to similar compounds, it has a distinct mechanism of action and higher stability under various environmental conditions. Its effectiveness in inhibiting acetylcholinesterase makes it a valuable compound in pest control.

Activité Biologique

Fensulfothion sulfone is a sulfone derivative of fenthion, an organophosphorus compound primarily used as an insecticide, avicide, and acaricide. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, enzyme interactions, and implications for environmental safety.

- Molecular Formula : C₁₃H₁₅O₃S₂P

- Molecular Weight : Approximately 310 g/mol

- Structure : this compound retains structural similarities to fenthion, which is significant for its biological activity.

Absorption and Distribution

Fensulfothion is rapidly absorbed following oral administration. In studies involving rats, tissue residues peaked within 8 hours post-administration of doses ranging from 0.7 to 1.5 mg/kg. The compound is primarily excreted in urine within 24 hours, with female rats showing slower excretion rates than males, potentially leading to increased susceptibility to toxicity in females .

Metabolism

The metabolic pathway for fensulfothion involves oxidative and hydrolytic processes. Key metabolites include:

- This compound : Formed through oxidation.

- 4-Methylthiophenol : Detected but considered a minor metabolite.

The primary route of detoxification in male rats is through hydrolytic cleavage of the phosphorothionate .

Enzyme Interactions

Fensulfothion acts as a weak inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Upon conversion to its phosphate ester form, its inhibitory potency increases significantly, making it 500 to 2,000 times more effective at inhibiting AChE compared to the parent compound. Inhibition peaks within one hour after administration and shows signs of recovery within six hours .

Cholinesterase Inhibition

This compound exhibits cholinesterase inhibition, although at a lower potency than fenthion. This inhibition affects both insects and mammals:

- In rats fed varying concentrations of fensulfothion over eight weeks, significant cholinesterase inhibition was observed at higher doses (2 ppm), while lower doses showed no effect on cholinesterase levels in plasma or brain tissues .

- In dogs subjected to similar dietary exposure, cholinergic signs were noted at higher concentrations (5 ppm and above), indicating potential neurotoxic effects .

Toxicity Studies

Research indicates that this compound has a moderate toxicity profile compared to its parent compound. The following table summarizes the comparative toxicity and mode of action of related compounds:

| Compound | Toxicity Level | Mode of Action |

|---|---|---|

| Fenthion | High | Acetylcholinesterase inhibition |

| Fenthion Sulfoxide | Moderate | Acetylcholinesterase inhibition |

| Fenthion Oxon | Very High | Acetylcholinesterase inhibition |

| Fensulfothion | Moderate | Acetylcholinesterase inhibition |

| This compound | Low | Weak acetylcholinesterase inhibition |

This compound's lower toxicity makes it less harmful to non-target organisms while still being effective in pest management strategies.

Environmental Impact

This compound plays a significant role in pesticide residue analysis. It is used as a reference standard for detecting fenthion residues in agricultural products such as fruits and vegetables. Its environmental monitoring capabilities are crucial for assessing pesticide contamination levels .

Case Studies

- Soil Persistence : A study demonstrated that carrots absorbed more fensulfothion from sandy-loam soil than rutabagas or radishes, indicating varying uptake rates among plant types .

- Metabolic Interconversion : Research highlighted that metabolic transformations between fenthion and its metabolites maintain antiandrogenic activity, suggesting potential endocrine-disrupting effects related to exposure .

Propriétés

IUPAC Name |

diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFZEBCYVXMEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162079 | |

| Record name | Fensulfothion sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14255-72-2 | |

| Record name | Fensulfothion sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14255-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fensulfothion sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fensulfothion sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes fensulfothion sulfone persist in the environment compared to its parent compound, fensulfothion?

A1: While the provided research emphasizes the persistence of this compound compared to fensulfothion, it doesn't delve into the specific chemical mechanisms responsible for this difference. Further research focusing on degradation pathways and environmental factors influencing their breakdown rates is needed to answer this question definitively.

Q2: How does the uptake of this compound differ between carrots and rutabagas?

A2: Studies indicate that while both carrots and rutabagas absorb this compound, there's a significant difference in the accumulation pattern. Rutabagas tend to accumulate considerably higher levels of this compound compared to fensulfothion itself. In contrast, carrots exhibit similar ratios of both compounds, reflecting the levels found in the treated soil [, ]. This suggests a potential difference in the metabolic pathways or transport mechanisms for fensulfothion and its sulfone metabolite within these two crops.

Q3: Does the presence of this compound in soil affect its uptake by crops in subsequent growing seasons?

A3: Research shows that this compound can persist in soil and be absorbed by crops grown in subsequent seasons. Notably, carrots planted in treated soil a year later exhibited higher total residues of fensulfothion and its sulfone compared to the first-year crop []. This finding highlights the importance of understanding the long-term persistence of this metabolite and its potential for accumulation in rotational crops.

Q4: How do different environmental conditions, particularly wet and dry seasons, affect the persistence of this compound in soil and its uptake by crops?

A4: Studies have shown that abnormally wet growing seasons can lead to faster disappearance of fensulfothion and its sulfone from the soil []. Paradoxically, rutabagas grown in these wet conditions exhibited higher levels of the toxic compounds than those grown in drier seasons []. This suggests that while degradation might be accelerated in wet conditions, uptake mechanisms in specific crops might also be enhanced, leading to higher residue levels despite a faster decline in soil concentration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.